4-Bromo-2,3,6-trichlorophenol

Catalog No.
S1509768
CAS No.
13311-72-3
M.F
C6H2BrCl3O
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,3,6-trichlorophenol

CAS Number

13311-72-3

Product Name

4-Bromo-2,3,6-trichlorophenol

IUPAC Name

4-bromo-2,3,6-trichlorophenol

Molecular Formula

C6H2BrCl3O

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C6H2BrCl3O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H

InChI Key

QXTYKQOYAPZQOA-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Br)Cl)Cl)O)Cl

Canonical SMILES

C1=C(C(=C(C(=C1Br)Cl)Cl)O)Cl

Synthesis and Characterization:

4-Bromo-2,3,6-trichlorophenol (4-Br-TCP) is a synthetic halogenated aromatic compound. Studies have explored various methods for its synthesis, including electrophilic aromatic substitution and transition-metal catalyzed reactions. PubChem, 4-Bromo-2,3,6-trichlorophenol: Once synthesized, researchers employ various techniques like X-ray crystallography, nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry to characterize the structure and purity of 4-Br-TCP. Sigma-Aldrich, 4-Bromo-2,3,6-trichlorophenol:

4-Bromo-2,3,6-trichlorophenol is an organic compound characterized by a phenolic structure substituted with three chlorine atoms and one bromine atom. Its chemical formula is C6H2BrCl3O, and it has a molecular weight of approximately 276.34 g/mol. This compound features a phenolic hydroxyl group (-OH) which contributes to its chemical reactivity and biological activity. The presence of multiple halogen substituents, particularly bromine and chlorine, enhances its potential for various applications in industrial and pharmaceutical contexts.

Typical of halogenated phenols:

  • Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in further substitution reactions, which can modify the compound's properties.
  • Reduction Reactions: The compound can be reduced to form corresponding phenols or other derivatives depending on the reducing agents used.

These reactions are influenced by the electron-withdrawing nature of the halogen substituents, making the aromatic ring more susceptible to electrophilic attack.

4-Bromo-2,3,6-trichlorophenol exhibits notable biological activities that have been studied in various contexts:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against bacteria and fungi, suggesting potential use as biocides or preservatives in agricultural applications .
  • Toxicological Effects: Like other chlorophenols, it may exhibit toxic effects in higher concentrations, including potential endocrine disruption and cytotoxicity .
  • Genotoxicity: Studies have indicated that chlorinated phenols can possess genotoxic properties, raising concerns regarding their environmental persistence and impact on human health .

The synthesis of 4-Bromo-2,3,6-trichlorophenol typically involves bromination of 2,3,6-trichlorophenol. Common methods include:

  • Bromination Reaction: This is usually performed in an inert solvent such as carbon tetrachloride at controlled temperatures (0°C to 60°C) to enhance yield and purity .
  • Electrophilic Aromatic Substitution: Bromine is introduced to the aromatic ring of 2,3,6-trichlorophenol under acidic or basic conditions to facilitate substitution.
  • Melt Bromination: A method where the reaction mixture is heated to promote bromination effectively while controlling the temperature to avoid decomposition .

These methods are optimized to ensure high yields while minimizing by-products.

4-Bromo-2,3,6-trichlorophenol finds applications in various fields:

  • Agricultural Chemicals: Used as a pesticide or herbicide due to its antimicrobial properties.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of pharmaceuticals.
  • Dyes and Pigments: Utilized in the production of dyes owing to its color properties.

The unique combination of bromine and chlorine substituents enhances its effectiveness in these applications compared to non-halogenated phenols.

Interaction studies reveal that 4-Bromo-2,3,6-trichlorophenol can interact with various biological systems:

  • Cellular Mechanisms: It has been shown to disrupt cellular processes by interfering with membrane integrity and enzyme functions .
  • Microbial Degradation: Research indicates that certain microorganisms can metabolize chlorinated phenols, suggesting potential pathways for bioremediation .
  • Toxicological Assessments: Evaluations have highlighted its potential harmful effects on aquatic organisms and terrestrial wildlife due to bioaccumulation .

These interactions emphasize the need for careful handling and assessment of environmental impacts.

Several compounds share structural similarities with 4-Bromo-2,3,6-trichlorophenol. Here’s a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
2-ChlorophenolC6H5ClSimple chlorinated structure; less toxic than trihalogenated variants.
4-ChlorophenolC6H4ClOnly one chlorine; used widely as a disinfectant.
2,4-DichlorophenolC6H4Cl2Two chlorines; known for herbicidal properties.
2,3-DichlorophenolC6H4Cl2Less toxic; used in dye production.
2,4,6-TrichlorophenolC6H3Cl3OSimilar structure; widely studied for toxicity profiles.
PentachlorophenolC6Cl5OHighly toxic; used as a wood preservative but banned in many regions.

4-Bromo-2,3,6-trichlorophenol's unique combination of both bromine and chlorine atoms differentiates it from these compounds regarding reactivity and biological activity.

XLogP3

4.5

Other CAS

13311-72-3

Wikipedia

4-Bromo-2,3,6-trichlorophenol

Dates

Modify: 2024-02-18

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